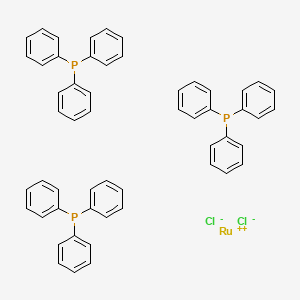![molecular formula C30H44N6O4 B7885058 1,6-DI-{[4-(2-Methoxyphenyl)piperazin-1-YL]carbonylamino}hexane CAS No. 943411-95-8](/img/structure/B7885058.png)
1,6-DI-{[4-(2-Methoxyphenyl)piperazin-1-YL]carbonylamino}hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Hexane-1,6-diyl)bis[4-(2-methoxyphenyl)piperazine-1-carboxamide] is a complex organic compound characterized by its unique structure, which includes a hexane backbone and piperazine rings substituted with methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Hexane-1,6-diyl)bis[4-(2-methoxyphenyl)piperazine-1-carboxamide] typically involves the reaction of hexamethylenediamine with 4-(2-methoxyphenyl)piperazine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N,N’-(Hexane-1,6-diyl)bis[4-(2-methoxyphenyl)piperazine-1-carboxamide] can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The piperazine rings can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the piperazine rings can produce secondary amines .
科学的研究の応用
N,N’-(Hexane-1,6-diyl)bis[4-(2-methoxyphenyl)piperazine-1-carboxamide] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N,N’-(Hexane-1,6-diyl)bis[4-(2-methoxyphenyl)piperazine-1-carboxamide] involves its interaction with specific molecular targets and pathways. The piperazine rings can interact with biological receptors, potentially modulating their activity. The methoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets .
類似化合物との比較
Similar Compounds
N,N’-(Hexane-1,6-diyl)bis(3-phenylprop-2-en-1-imine): This compound has a similar hexane backbone but different substituents, leading to distinct chemical and biological properties.
N,N’-(Hexane-1,6-diyl)bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide): Known for its antioxidant properties, this compound is used in polymer stabilization.
1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride: This compound has different functional groups, resulting in unique applications and properties.
Uniqueness
N,N’-(Hexane-1,6-diyl)bis[4-(2-methoxyphenyl)piperazine-1-carboxamide] stands out due to its combination of piperazine rings and methoxyphenyl groups, which confer unique chemical reactivity and potential biological activity.
特性
IUPAC Name |
4-(2-methoxyphenyl)-N-[6-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]hexyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N6O4/c1-39-27-13-7-5-11-25(27)33-17-21-35(22-18-33)29(37)31-15-9-3-4-10-16-32-30(38)36-23-19-34(20-24-36)26-12-6-8-14-28(26)40-2/h5-8,11-14H,3-4,9-10,15-24H2,1-2H3,(H,31,37)(H,32,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFLFJBBZMNGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NCCCCCCNC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556701 |
Source


|
| Record name | N,N'-(Hexane-1,6-diyl)bis[4-(2-methoxyphenyl)piperazine-1-carboxamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943411-95-8 |
Source


|
| Record name | N,N'-(Hexane-1,6-diyl)bis[4-(2-methoxyphenyl)piperazine-1-carboxamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine hydrochloride](/img/structure/B7885034.png)
![N-(4-aminobenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7885037.png)


